molecular formula C14H27N3O3S B6020748 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol

2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol

Cat. No.: B6020748
M. Wt: 317.45 g/mol
InChI Key: KBKREERXBKOVLQ-UHFFFAOYSA-N
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Description

2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol is a complex organic compound that features an imidazole ring, a sulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol typically involves multiple steps, starting with the formation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which ensures the correct substitution pattern around the ring

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups in place of the sulfonyl group.

Scientific Research Applications

2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and sulfonyl-containing molecules. Examples include:

Uniqueness

What sets 2-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3S/c1-11(2)9-17-13(8-15-14(17)21(5,19)20)10-16(6-7-18)12(3)4/h8,11-12,18H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKREERXBKOVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CN=C1S(=O)(=O)C)CN(CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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